molecular formula C12H25N3O2 B3068134 [1-(2-Amino-ethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester CAS No. 259180-79-5

[1-(2-Amino-ethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester

Cat. No. B3068134
M. Wt: 243.35 g/mol
InChI Key: OKJWSGAHIGPUIG-UHFFFAOYSA-N
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Patent
US06627651B1

Procedure details

A mixture of benzyl 2-[4-(tert-butoxycarbonylamino)piperidin-1-yl]ethylcarbamate (3.0 g), Pd-C (0.3 g), and ethanol (100 ml) was stirred vigorously for 3 days under a hydrogen atmosphere. Pd-C was removed by filtration, and the filtrate was concentrated under reduced pressure to obtain tert-butyl 1-(2-aminoethyl)-4-piperidinylcarbamate (2.4 g) as a colorless oily substance.
Name
benzyl 2-[4-(tert-butoxycarbonylamino)piperidin-1-yl]ethylcarbamate
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
0.3 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([NH:8][CH:9]1[CH2:14][CH2:13][N:12]([CH2:15][CH2:16][NH:17]C(=O)OCC2C=CC=CC=2)[CH2:11][CH2:10]1)=[O:7])([CH3:4])([CH3:3])[CH3:2]>[Pd].C(O)C>[NH2:17][CH2:16][CH2:15][N:12]1[CH2:13][CH2:14][CH:9]([NH:8][C:6](=[O:7])[O:5][C:1]([CH3:3])([CH3:2])[CH3:4])[CH2:10][CH2:11]1

Inputs

Step One
Name
benzyl 2-[4-(tert-butoxycarbonylamino)piperidin-1-yl]ethylcarbamate
Quantity
3 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NC1CCN(CC1)CCNC(OCC1=CC=CC=C1)=O
Name
Quantity
0.3 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
was stirred vigorously for 3 days under a hydrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Pd-C was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
NCCN1CCC(CC1)NC(OC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.4 g
YIELD: CALCULATEDPERCENTYIELD 124.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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